![molecular formula C20H21N3O3S2 B295244 2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B295244.png)
2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a novel compound that has been synthesized for scientific research purposes. It belongs to the class of benzothieno[2,3-d]pyrimidine derivatives and has shown promising results in various studies.
作用機序
The mechanism of action of 2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves the inhibition of various enzymes and pathways that are involved in the pathogenesis of cancer and neurodegenerative diseases. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. It also inhibits the activity of monoamine oxidase (MAO), which is an enzyme that is involved in the metabolism of neurotransmitters such as dopamine and serotonin.
Biochemical and physiological effects:
2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce oxidative stress. It has also been shown to improve cognitive function and reduce the symptoms of neurodegenerative diseases.
実験室実験の利点と制限
The advantages of using 2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide in lab experiments include its potent anticancer and neuroprotective properties, its ability to inhibit HDACs and MAO, and its relatively low toxicity. However, its limitations include its limited solubility in water and its high cost.
将来の方向性
There are several future directions for the research on 2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide. These include:
1. Studying its potential use in combination with other anticancer and neuroprotective agents.
2. Investigating its effects on other enzymes and pathways involved in cancer and neurodegenerative diseases.
3. Developing more efficient synthesis methods to reduce the cost of production.
4. Studying its potential use in animal models to further evaluate its safety and efficacy.
5. Investigating its potential use in other diseases such as diabetes and cardiovascular diseases.
In conclusion, 2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a novel compound that has shown promising results in various scientific research applications. Its potent anticancer and neuroprotective properties, as well as its ability to inhibit HDACs and MAO, make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential use in various diseases.
合成法
The synthesis of 2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves the reaction of 4-ethoxyphenyl isothiocyanate with 6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]benzothiophene-4,5-dione in the presence of a base and a solvent. The resulting compound is then treated with acetic anhydride to obtain the final product.
科学的研究の応用
2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide has been studied for its potential use in various scientific research applications. It has been shown to have anticancer, anti-inflammatory, and antioxidant properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
分子式 |
C20H21N3O3S2 |
|---|---|
分子量 |
415.5 g/mol |
IUPAC名 |
2-[[3-(4-ethoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H21N3O3S2/c1-2-26-13-9-7-12(8-10-13)23-19(25)17-14-5-3-4-6-15(14)28-18(17)22-20(23)27-11-16(21)24/h7-10H,2-6,11H2,1H3,(H2,21,24) |
InChIキー |
WIZBTZFTXMNNFT-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)N)SC4=C3CCCC4 |
正規SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)N)SC4=C3CCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![10-[3-[4-(2-Chloroethyl)-1-piperazinyl]propyl]-2-(trifluoromethyl)phenothiazine](/img/structure/B295161.png)
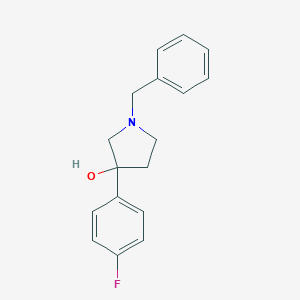
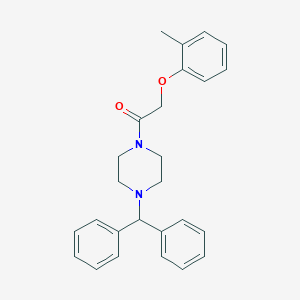
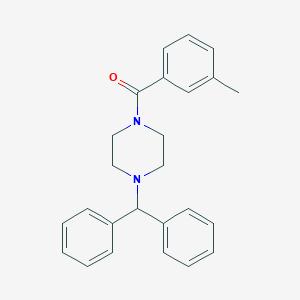
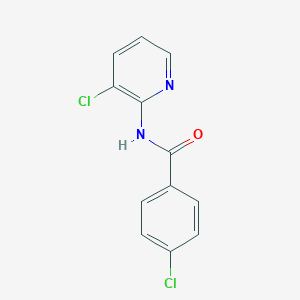
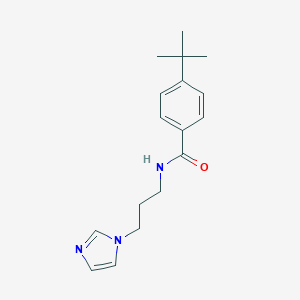
![1-Benzhydryl-4-[(4-chlorophenyl)acetyl]piperazine](/img/structure/B295174.png)
![2-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B295175.png)
![2-[Tert-butyl(methyl)amino]ethyl 4-methoxybenzoate](/img/structure/B295180.png)
![2-[Tert-butyl(methyl)amino]ethyl 3-bromobenzoate](/img/structure/B295181.png)
![2-[Tert-butyl(methyl)amino]ethyl 2-fluorobenzoate](/img/structure/B295182.png)
![2-[Tert-butyl(methyl)amino]ethyl 2-chlorobenzoate](/img/structure/B295183.png)
![2-[Tert-butyl(methyl)amino]ethyl 4-methylbenzoate](/img/structure/B295184.png)
![3-bromo-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B295188.png)